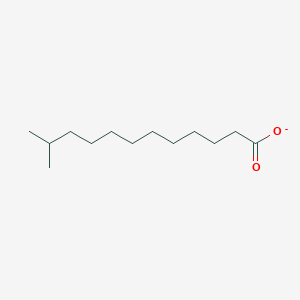
Isotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isotridecanoate is a methyl-branched fatty acid anion that is the conjugate base of isotridecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an isotridecanoic acid.
Scientific Research Applications
1. Chemical Extraction and Separation
Isotridecanoate and its derivatives are utilized in the field of chemical extraction and separation. For instance, a study by Sengupta et al. (2014) explored the use of a solvent system containing CMPO in a diluent mixture with n-dodecane and isodecanol for actinide partitioning. This system was evaluated for its efficacy in extracting actinides in various oxidation states from simulated high-level waste of fast breeder reactor fuel (Sengupta, Murali, Thulasidas, & Mohapatra, 2014). Zhu, Pranolo, and Cheng (2013) also demonstrated the use of isodecanol as a modifier for Aliquat 336 in solvent extraction processes, particularly for uranium extraction from alkaline leach solutions (Zhu, Pranolo, & Cheng, 2013).
2. Industrial and Chemical Applications
This compound derivatives find applications in industrial processes. Lawson and Harding (1981) discussed the use of caustic oxidation to convert isotridecyl alcohol residue to simpler mixtures of highly branched, liquid carboxylic acids, including isotridecanoic acids. This process yielded primary carboxylic acids and secondary high boiling acids, demonstrating the versatility of isotridecanoates in industrial chemistry (Lawson & Harding, 1981).
3. Environmental Science
In the realm of environmental science, this compound-related compounds have been studied for their role in adsorption processes. Zhu, You, Wang, and Shi (2017) investigated the application of graphitic carbon nitride, a compound related to this compound, for the adsorption of Pb2+ ions from aqueous solutions. This study demonstrated the compound's potential as an efficient adsorbent for heavy metal ions (Zhu, You, Wang, & Shi, 2017).
4. Biological Applications
In biological contexts, this compound derivatives have been explored for their potential uses. For example, Cooperstein and Canavan (2010) discussed the application of poly(N-isopropyl acrylamide), a polymer related to this compound, in bioengineering, particularly for the nondestructive release of biological cells and proteins. This highlights the compound's significance in biomedical and bioengineering applications (Cooperstein & Canavan, 2010).
5. Microbiology and Pharmaceutical Research
Bodanszky and Bodanszky (1968) explored the role of isotridecanoic acid in the structure of the peptide antibiotic stendomycin, shedding light on its potential applications in microbiology and pharmaceutical research (Bodanszky & Bodanszky, 1968).
properties
Molecular Formula |
C13H25O2- |
|---|---|
Molecular Weight |
213.34 g/mol |
IUPAC Name |
11-methyldodecanoate |
InChI |
InChI=1S/C13H26O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15)/p-1 |
InChI Key |
SIOLDWZBFABPJU-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCC(=O)[O-] |
Canonical SMILES |
CC(C)CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




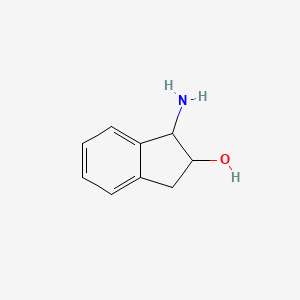
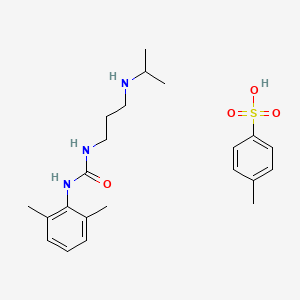
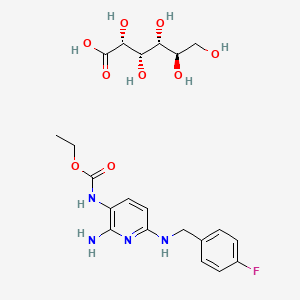

![1-[(3R,8R,9S,10S,13S,14S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1258345.png)
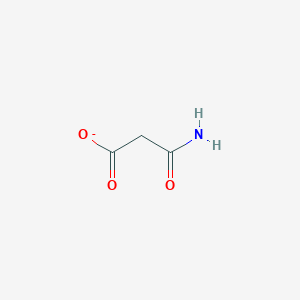
![[3-[(4-Aminobutyl)amino]propyl]trimethoxysilane](/img/structure/B1258349.png)
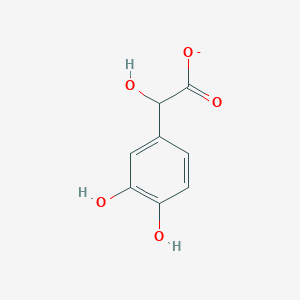
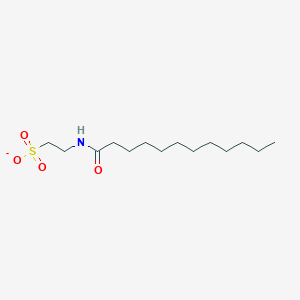
![[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] hexanoate](/img/structure/B1258354.png)
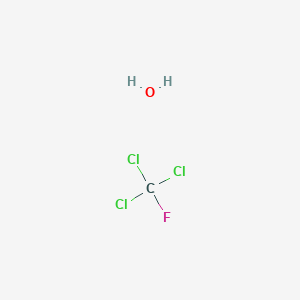

![3-(Cyclopropylmethyl)-7-iodo-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1258357.png)